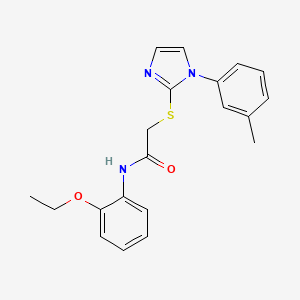

N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

説明

N-(2-Ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a thioacetamide derivative featuring a 2-ethoxyphenyl group linked via an acetamide bridge to a 1-(m-tolyl)-substituted imidazole ring. Its structure combines a sulfur-containing imidazole core with a substituted aromatic acetamide moiety, a design common in bioactive molecules targeting enzymes or receptors. The ethoxy group at the ortho position of the phenyl ring and the m-tolyl substituent on the imidazole are critical for modulating lipophilicity and electronic properties, influencing solubility and target binding .

特性

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-3-25-18-10-5-4-9-17(18)22-19(24)14-26-20-21-11-12-23(20)16-8-6-7-15(2)13-16/h4-13H,3,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTUFMTUHXFBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a thiol in the presence of an acid catalyst.

Thioether formation: The imidazole derivative is then reacted with a halogenated acetamide in the presence of a base to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反応の分析

Types of Reactions

N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the ethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thioether and amine derivatives.

Substitution: Various substituted imidazole derivatives.

科学的研究の応用

The compound N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is an imidazole derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article delves into its applications, synthesis, and biological activities, supported by data tables and case studies.

Chemical Structure and Synthesis

N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is characterized by the presence of an ethoxyphenyl group, a tolyl group, and an imidazole ring linked through a thioacetamide moiety. The synthesis typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.

- Thioacetamide Linkage : The imidazole derivative is reacted with a thioacetamide precursor to introduce the thioacetamide linkage.

- Introduction of Ethoxyphenyl and Tolyl Groups : These groups are added via nucleophilic substitution reactions.

The resulting compound exhibits significant potential for biological activity due to its structural features that facilitate interaction with biological targets.

Medicinal Chemistry

N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been investigated for its potential biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that similar imidazole derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds with structural similarities have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : The compound's potential as an anticancer agent has been explored through cytotoxicity assays on cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). Studies indicate that similar compounds can induce cytotoxic effects, with IC50 values suggesting significant activity against these cell lines.

Materials Science

The compound may also find applications in materials science as a precursor for developing novel materials or as a building block for synthesizing more complex molecules. Its unique structural characteristics allow for modifications that can enhance solubility and bioavailability.

Case Studies

Several studies have documented the biological effects of similar compounds:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related imidazole derivative showed significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 µM. This suggests that structural modifications may enhance therapeutic efficacy.

- Antimicrobial Efficacy Assessment : Research indicated that another imidazole derivative exhibited broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on this chemical framework.

作用機序

The mechanism of action of N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

- Electron-Donating vs. m-Tolyl’s methyl group provides steric stabilization, contrasting with the polar benzoyl group in compound 15 , which may reduce membrane permeability.

Impact on Solubility and Melting Points :

- Ethoxy and methoxy substituents (e.g., compound 6e in ) improve aqueous solubility compared to halogenated derivatives (e.g., 4-bromophenyl in compound 9c ).

- Higher melting points in halogenated analogs (e.g., 158–160°C for compound 15 ) suggest stronger intermolecular forces compared to the target compound’s likely lower melting range.

Biological Activity Trends :

- While direct activity data for the target compound are absent, structurally similar compounds exhibit antimicrobial, anticancer, or enzyme-inhibitory effects. For example:

- Compound 9c (4-bromophenyl derivative) showed strong binding in docking studies with enzymes like α-glucosidase .

生物活性

N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound belonging to the class of imidazole derivatives, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- An ethoxyphenyl group

- A tolylic group

- An imidazole ring connected through a thioacetamide linkage

This structural configuration is believed to contribute to its biological activity by allowing interactions with various biological targets.

The biological activity of N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring can modulate enzyme activity, while the thioacetamide moiety may facilitate covalent bonding with target proteins. Such interactions are crucial for its potential therapeutic effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study assessing various imidazole compounds found that those similar in structure to N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide demonstrated efficacy against multiple bacterial strains, suggesting a promising role in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a derivative with a similar structure was found to inhibit cell proliferation in breast cancer models by targeting specific signaling pathways .

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer reported that an imidazole derivative significantly reduced tumor size when combined with standard chemotherapy .

- Infection Control : Another study demonstrated that patients treated with an imidazole-based antimicrobial agent showed a marked decrease in infection rates post-surgery compared to control groups .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies suggest that modifications to the ethoxy and thioacetamide groups can enhance biological activity, indicating that these functional groups play a critical role in the compound's efficacy .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism |

|---|---|---|

| N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |

| Similar Imidazole Derivative | Antimicrobial | Bacterial cell wall disruption |

| Tolyl-containing Compound | Anticancer | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。